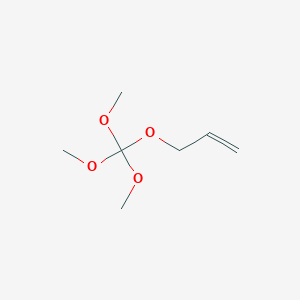
3-(Trimethoxymethoxy)prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethoxymethoxy)prop-1-ene is an organic compound with the molecular formula C6H12O4 It is a derivative of propene, where the hydrogen atoms on the first carbon are replaced by a trimethoxymethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxymethoxy)prop-1-ene typically involves the reaction of allyl alcohol with trimethyl orthoformate in the presence of an acid catalyst. The reaction proceeds as follows:
[ \text{CH}_2=\text{CH}-\text{CH}_2\text{OH} + \text{HC(OCH}_3\text{)}_3 \rightarrow \text{CH}_2=\text{CH}-\text{CH}_2\text{OCH(OCH}_3\text{)}_2 + \text{CH}_3\text{OH} ]
The reaction is carried out under reflux conditions, and the product is purified by distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of a suitable acid catalyst, such as p-toluenesulfonic acid, is crucial for the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trimethoxymethoxy)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The trimethoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Trimethoxymethoxy)prop-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Trimethoxymethoxy)prop-1-ene involves its interaction with various molecular targets. The trimethoxymethoxy group can undergo hydrolysis to release methanol and form reactive intermediates. These intermediates can interact with enzymes and other proteins, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methoxymethoxy)prop-1-ene
- 3-(Ethoxymethoxy)prop-1-ene
- 3-(Butoxymethoxy)prop-1-ene
Uniqueness
3-(Trimethoxymethoxy)prop-1-ene is unique due to the presence of three methoxy groups, which impart distinct chemical properties. This makes it more reactive in certain chemical reactions compared to its analogs with fewer methoxy groups.
Propiedades
Número CAS |
154016-62-3 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
3-(trimethoxymethoxy)prop-1-ene |
InChI |
InChI=1S/C7H14O4/c1-5-6-11-7(8-2,9-3)10-4/h5H,1,6H2,2-4H3 |
Clave InChI |
DJWWKGDEPXTXNR-UHFFFAOYSA-N |
SMILES canónico |
COC(OC)(OC)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


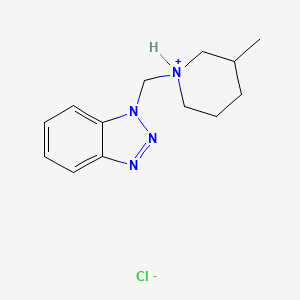
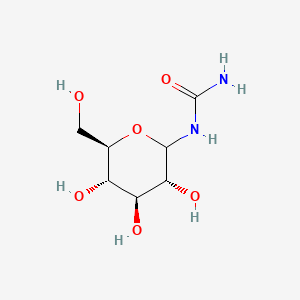
![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B13730517.png)


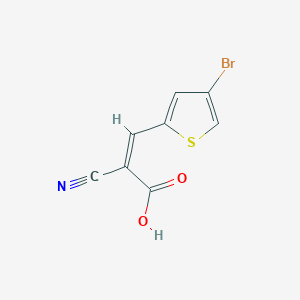


![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B13730549.png)
![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)

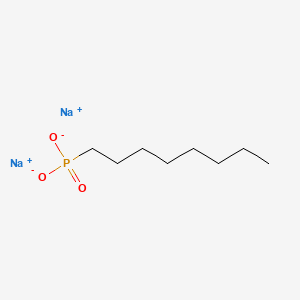

![Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B13730597.png)
